1,6-dimethyl-4-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(3-phenoxypropylsulfonyl)piperidin-4-yl]oxypyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-17-15-20(16-21(24)22(17)2)28-19-9-11-23(12-10-19)29(25,26)14-6-13-27-18-7-4-3-5-8-18/h3-5,7-8,15-16,19H,6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVMKUGYDGPAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6-Dimethyl-4-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antibacterial Activity
Research has shown that compounds with piperidine moieties exhibit notable antibacterial properties. The antibacterial screening of derivatives has demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group enhances this activity by facilitating interactions with bacterial enzymes.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Studies report that derivatives of piperidine exhibit strong AChE inhibition with IC50 values significantly lower than standard drugs .
Hypoglycemic Activity
Piperidine derivatives have also been associated with hypoglycemic effects, which could be beneficial in managing diabetes. The mechanism involves modulation of insulin secretion and glucose uptake in peripheral tissues, making this compound a candidate for further research in diabetic therapies .
Study 1: Antibacterial Efficacy
A study synthesized several piperidine derivatives and tested their antibacterial efficacy. The results indicated that compounds similar to this compound displayed strong inhibition against Escherichia coli and Staphylococcus aureus, with some compounds achieving an MIC (Minimum Inhibitory Concentration) as low as 0.5 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Salmonella typhi | 0.5 |
| B | Bacillus subtilis | 0.8 |
| C | Staphylococcus aureus | 0.5 |
Study 2: Enzyme Inhibition Analysis
In a comparative study, various piperidine derivatives were evaluated for their AChE inhibitory activity. The compound showed promising results with an IC50 value comparable to established inhibitors like donepezil.
| Compound | IC50 (µM) |
|---|---|
| 1,6-Dimethyl... | 20 |
| Donepezil | 15 |
| Rivastigmine | 22 |
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The sulfonamide group likely interacts with bacterial enzymes involved in folate synthesis, disrupting essential metabolic pathways.
- Enzyme Inhibition : For AChE inhibition, the compound likely binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several pyridinone and piperidine-based analogs. Below is a detailed comparison with key derivatives:
Table 1: Structural and Functional Comparison
Key Findings
However, analogs like 13b (60.2% yield) and Compound 6 (19% yield) highlight the variability in synthetic efficiency depending on substituents. For instance, trifluoromethyl groups (Compound 6) reduce yields due to steric and electronic challenges, whereas sulfonyl-piperidine linkages (13b) improve stability during synthesis .
Pharmacological Activity BMS-903452, a GPR119 agonist, demonstrates high potency (EC₅₀ = 12 nM) attributed to its chloro-pyrimidinyl-piperidine and methylsulfonylphenyl groups. In contrast, the target compound’s 3-phenoxypropyl sulfonyl group could favor alternative receptor interactions, though specific data are lacking . Compound 6 exhibits moderate analgesic activity in murine models (thermal latency increase of 35% at 50 mg/kg), suggesting that methyl and trifluoromethyl substituents on pyridinone cores are viable for pain management. The target compound’s 1,6-dimethyl groups may similarly modulate analgesic efficacy but require validation .
Toxicity and Safety Acute toxicity studies for Compound 6 (LD₅₀ = 250 mg/kg in mice) indicate a moderate safety profile.
Spectroscopic and Analytical Data 13b and Compound 6 were characterized via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry, confirming their structural integrity. The target compound would likely require similar analytical validation, with emphasis on the sulfonyl-piperidine and phenoxypropyl motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
